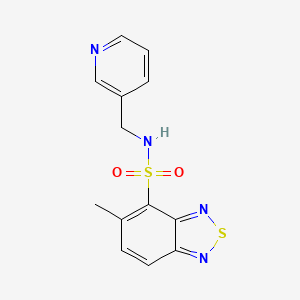

![molecular formula C14H12FNO2 B5521577 4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

4-[(4-fluorobenzyl)oxy]benzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-[(4-fluorobenzyl)oxy]benzaldehyde oxime involves reductive coupling reactions and etherification processes. For instance, reductive coupling reactions between 4-[18F]fluoro-benzaldehyde and different alcohols using decaborane as a reducing agent have been explored for synthesizing 4-[18F]fluorobenzylethers in one step (Funke et al., 2006). Additionally, the use of Pd-catalysis for C-H methylation and fluorination of benzaldehydes utilizing transient directing groups offers insights into the chemical synthesis and functionalization of such compounds (Chen & Sorensen, 2018).

Molecular Structure Analysis

The molecular structure and conformational stability of benzaldehyde oximes, including those substituted with fluorine, have been extensively investigated. For example, the crystal structure and conformational preferences of (Z)‐N‐4-Fluorophenyl‐C‐phenylnitrone, a related compound, have been elucidated, revealing insights into the planarity and electronic structure of the molecule (Banks et al., 1995).

Chemical Reactions and Properties

Chemical reactions of benzaldehyde oximes include cyclization, methylation, fluorination, and oxidation processes. For instance, visible-light-catalyzed synthesis of 1,3-benzoxazines demonstrates the reactivity of oximes in cycloaddition reactions (Qi et al., 2023). Ruthenium-mediated dehydration of benzaldehyde oxime and its crystal structure analysis provide insights into metal-assisted dehydration and oxidation reactions (Kukushkin et al., 1997).

Physical Properties Analysis

The physical properties of 4-[(4-fluorobenzyl)oxy]benzaldehyde oxime and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related compounds, like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, help understand the crystal structure and influence of substituents on physical properties (Kumar et al., 2016).

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Biodistribution

Compounds similar to "4-[(4-fluorobenzyl)oxy]benzaldehyde oxime" have been utilized in radiosynthesis for positron emission tomography (PET) imaging. For example, fluorine-18 labeled peptides, including those with fluorobenzaldehyde components, have been investigated for their potential in quantitative receptor imaging. These studies have demonstrated the ability to tailor the biodistribution profile of radiotracers through the chemical nature of prosthetic groups, influencing tumor to blood and organ ratios as well as excretion patterns (Glaser et al., 2008).

Plant Growth Regulation

Research has explored benzaldehyde O-alkyloximes, related to "4-[(4-fluorobenzyl)oxy]benzaldehyde oxime," as new plant growth regulators. These compounds have demonstrated phytotoxic activity and the ability to influence plant growth, germination, and transpiration. The introduction of fluorine atoms has been found to enhance these effects, indicating the potential agricultural applications of such compounds (Yoshikawa & Doi, 1998).

Oxidation Reactions

The oxidation of methoxy substituted benzyl phenyl sulfides, which share a functional similarity to "4-[(4-fluorobenzyl)oxy]benzaldehyde oxime," has been used to differentiate between single electron transfer and direct oxygen atom transfer mechanisms. These studies contribute to our understanding of organic reaction mechanisms and the development of new synthetic methodologies (Lai et al., 2002).

Environmental and Atmospheric Chemistry

Compounds like "4-[(4-fluorobenzyl)oxy]benzaldehyde oxime" have been implicated in atmospheric chemistry research. Studies on carbonyl atmospheric reaction products of aromatic hydrocarbons have identified various benzaldehydes and their transformations, contributing to our understanding of air pollution and chemical processes in the environment (Obermeyer et al., 2009).

Material Science Applications

In materials science, fluorinated compounds have been investigated for their potential in carbon dioxide adsorption and selectivity over nitrogen and methane. This research indicates the utility of fluorinated benzaldehydes in the development of microporous materials for environmental and energy applications (Li et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(NE)-N-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-13-5-1-12(2-6-13)10-18-14-7-3-11(4-8-14)9-16-17/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTDRQGBZUPIDG-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)

![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)

![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)

![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)

![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)